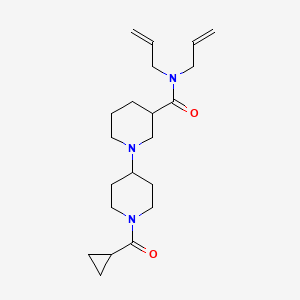
N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide, also known as MPDC, is a synthetic compound that has gained attention in the field of neuroscience research due to its potential as a modulator of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating a variety of physiological processes, including pain perception, appetite, and mood. MPDC has been shown to interact with this system in a unique way, making it a promising candidate for further study.
Wirkmechanismus
N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide is thought to work by inhibiting the breakdown of endocannabinoids, allowing them to accumulate in the body and exert their effects for a longer period of time. This is achieved through the inhibition of an enzyme called fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids. By inhibiting FAAH, N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide allows endocannabinoids to accumulate and activate cannabinoid receptors in the body, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide has been shown to have a variety of biochemical and physiological effects, including an increase in levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG), a reduction in pain sensitivity, and an improvement in mood. It has also been shown to have anti-inflammatory effects and may have potential as a treatment for conditions such as multiple sclerosis and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide in lab experiments is its specificity for FAAH inhibition, which allows for more targeted effects on the endocannabinoid system. However, one limitation is the potential for off-target effects, as N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide may interact with other enzymes or receptors in the body. Additionally, the synthesis of N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide can be complex and time-consuming, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide. One area of interest is its potential as a treatment for pain and inflammation, particularly in conditions such as arthritis and neuropathic pain. Another area of interest is its potential as a treatment for mood disorders such as depression and anxiety. Further research is also needed to fully understand the mechanism of action of N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide and its interactions with other enzymes and receptors in the body.
Synthesemethoden
The synthesis of N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide involves several steps, beginning with the reaction between 4-methoxybiphenyl and propylamine to form N-(4-methoxybiphenyl)-N-propylamine. This intermediate is then reacted with 1,2-pyrrolidinedicarboxylic acid anhydride to yield N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide. The reaction is typically carried out in a solvent such as methanol or ethanol, and the final product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide has been the subject of several scientific studies, with a focus on its potential as a modulator of the endocannabinoid system. One study found that N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide was able to increase levels of anandamide, an endocannabinoid that plays a role in pain perception and mood regulation, in the brains of rats. Another study found that N~2~-(4'-methoxy-2-biphenylyl)-N~1~-propyl-1,2-pyrrolidinedicarboxamide was able to reduce pain sensitivity in mice, suggesting that it may have potential as a pain reliever.
Eigenschaften
IUPAC Name |
2-N-[2-(4-methoxyphenyl)phenyl]-1-N-propylpyrrolidine-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-3-14-23-22(27)25-15-6-9-20(25)21(26)24-19-8-5-4-7-18(19)16-10-12-17(28-2)13-11-16/h4-5,7-8,10-13,20H,3,6,9,14-15H2,1-2H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUFTRFHHMRQPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCCC1C(=O)NC2=CC=CC=C2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-3-{1-[(4-methylphenoxy)acetyl]-3-piperidinyl}propanamide](/img/structure/B6117597.png)
![N-[(2-methylquinolin-4-yl)methyl]-2-phenylacetamide](/img/structure/B6117599.png)
![7-(2-fluorobenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6117616.png)
![2-[4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6117625.png)
![1-(3-methoxybenzyl)-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6117631.png)
![1-(4-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-3,5-dimethyl-1H-pyrrol-2-yl)ethanone](/img/structure/B6117637.png)
![N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6117645.png)
![3,4,5-trimethoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide](/img/structure/B6117647.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6117663.png)

![N-ethyl-4-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B6117669.png)


![[2-({4-[(3-fluorobenzoyl)oxy]-3-methoxybenzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6117680.png)